molecular formula C8H13NO2 B14090858 Methyl beta-pyrrolidinoacrylate

Methyl beta-pyrrolidinoacrylate

Cat. No.: B14090858
M. Wt: 155.19 g/mol
InChI Key: NUKQGQGCRCXGMN-UHFFFAOYSA-N
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Description

3-Pyrrolidin-1-ylacrylic acid methyl ester is a chemical compound with the molecular formula C8H13NO2. It is known for its applications in various fields of scientific research and industry. The compound is characterized by the presence of a pyrrolidine ring attached to an acrylic acid methyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyrrolidin-1-ylacrylic acid methyl ester typically involves the reaction of pyrrolidine with methyl acrylate. This reaction can be catalyzed by bases such as sodium hydride or potassium carbonate. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of 3-Pyrrolidin-1-ylacrylic acid methyl ester may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-Pyrrolidin-1-ylacrylic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: 3-Pyrrolidin-1-ylacrylic acid.

    Reduction: 3-Pyrrolidin-1-ylpropanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

3-Pyrrolidin-1-ylacrylic acid methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biological systems and as a building block for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Pyrrolidin-1-ylacrylic acid methyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active pyrrolidine moiety, which can then interact with various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Pyrrolidin-1-ylpropionic acid methyl ester
  • 3-Pyrrolidin-1-ylbutyric acid methyl ester
  • 3-Pyrrolidin-1-ylvaleric acid methyl ester

Comparison

Compared to its analogs, 3-Pyrrolidin-1-ylacrylic acid methyl ester is unique due to the presence of the acrylic acid moiety, which imparts distinct reactivity and properties. This makes it particularly useful in applications requiring specific chemical transformations that are not possible with its saturated counterparts.

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

methyl 3-pyrrolidin-1-ylprop-2-enoate

InChI

InChI=1S/C8H13NO2/c1-11-8(10)4-7-9-5-2-3-6-9/h4,7H,2-3,5-6H2,1H3

InChI Key

NUKQGQGCRCXGMN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CN1CCCC1

Origin of Product

United States

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